Chromium(3+);fluoride;tetrahydrate
Description
Overview of Chromium(III) Coordination Chemistry Principles
The coordination chemistry of chromium(III) is a well-established area of inorganic chemistry, defined by several key principles that dictate the structure and reactivity of its complexes. Chromium(III) has a d³ electron configuration, which strongly favors the formation of coordination complexes with an octahedral geometry. numberanalytics.commdpi.com This preference is a result of the significant crystal field stabilization energy (CFSE) gained in an octahedral ligand field. numberanalytics.com
These chromium(III) complexes are characteristically kinetically inert, meaning they undergo ligand substitution reactions very slowly. numberanalytics.com This inertness is a hallmark of d³ metal centers and contributes to the stability of many chromium(III) compounds. numberanalytics.com The central chromium(III) ion can bond with a wide variety of ligands, which are ions or molecules that donate a pair of electrons to form a coordinate covalent bond. fiveable.menumberanalytics.com Common ligands include water (H₂O), ammonia (B1221849) (NH₃), and halide ions like fluoride (B91410) (F⁻) and chloride (Cl⁻). numberanalytics.comdocbrown.info The specific nature of these ligands influences the electronic properties, color, and stability of the resulting complex. fiveable.me The coordination sphere around the chromium center is almost invariably octahedral, featuring six ligands arranged symmetrically around the metal ion. wikipedia.orgnumberanalytics.com
Significance of Hydrated Metal Fluorides in Contemporary Chemical Research
Hydrated metal fluorides, including Chromium(III) fluoride tetrahydrate, are a class of compounds with considerable importance in modern chemical research and industry. americanelements.com Their utility often stems from their role as precursors and catalysts in various chemical processes. chemimpex.comheavenmaterials.com Fluoride compounds have diverse applications, from oil refining and chemical etching to synthetic organic chemistry. americanelements.com
In materials science, hydrated metal fluorides are used in the development of advanced materials such as specialty ceramics and coatings, owing to their unique thermal and chemical stability. chemimpex.com They can also serve as a source of fluoride ions in a controlled manner. In catalysis, compounds like Chromium(III) fluoride tetrahydrate are employed to enhance reaction rates and selectivity in organic synthesis, including in reactions like Friedel-Crafts acylations and alkylations. chemimpex.comheavenmaterials.com Furthermore, these compounds are utilized in electrochemistry, contributing to applications like batteries. chemimpex.com The presence of water of hydration can influence the solubility and reactivity of the metal fluoride, making the hydrated forms particularly useful in specific synthetic contexts. wikipedia.org
Data on Chromium(III) Fluoride Tetrahydrate
| Property | Value |
| Chemical Formula | CrF₃·4H₂O samaterials.comchemimpex.com |
| Molecular Weight | 181.05 g/mol chemimpex.comnih.govwikipedia.org |
| Appearance | Dark green powder/crystals samaterials.comnbinno.comchemimpex.com |
| CAS Number | 123333-98-2 chemimpex.comwikipedia.org |
| Density | 2.2 g/cm³ samaterials.com |
| Solubility | Slightly soluble in water; soluble in hydrofluoric acid (HF) and hydrochloric acid (HCl). samaterials.comhaz-map.com Insoluble in alcohols. samaterials.com |
| Melting Point | The anhydrous form sublimes at 1100–1200 °C. wikipedia.org The tetrahydrate loses water at 100°C. nbinno.com |
Structure
2D Structure
Properties
Molecular Formula |
CrFH8O4+2 |
|---|---|
Molecular Weight |
143.06 g/mol |
IUPAC Name |
chromium(3+);fluoride;tetrahydrate |
InChI |
InChI=1S/Cr.FH.4H2O/h;1H;4*1H2/q+3;;;;;/p-1 |
InChI Key |
UFCKBQKKVOAKFD-UHFFFAOYSA-M |
Canonical SMILES |
O.O.O.O.[F-].[Cr+3] |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of Chromium Iii Fluoride Hydrates
Conventional Synthetic Routes to Chromium(III) Fluoride (B91410) Tetrahydrate
The most common and well-established methods for producing chromium(III) fluoride tetrahydrate rely on straightforward chemical reactions involving readily available chromium(III) compounds and a fluorine source.
Acid-Base Reactions Involving Chromium(III) Oxides/Hydroxides and Fluorinating Agents
A primary industrial method for synthesizing chromium(III) fluoride hydrates is the reaction of chromium(III) oxide (Cr₂O₃) or its hydrated form with hydrofluoric acid (HF). wikipedia.orgchemicalbook.com The reaction with chromium(III) oxide and hydrofluoric acid produces the hexahydrate, which can then be processed to obtain the tetrahydrate. wikipedia.org The general reaction is as follows:
Cr₂O₃ + 6 HF + 9 H₂O → 2 [Cr(H₂O)₆]F₃ wikipedia.org
This reaction is typically carried out in hot aqueous hydrofluoric acid, from which the green salt crystallizes. chemicalbook.com The quality of the final product is influenced by the purity of the initial chromium(III) oxide and the concentration of the hydrofluoric acid. While effective, this method requires careful handling of the highly corrosive and toxic hydrofluoric acid. stackexchange.comstackexchange.com
Precipitation Reactions from Chromium(III) Chloride or Chromium(III) Nitrate (B79036) Precursors
An alternative approach involves the use of more soluble chromium(III) salts like chromium(III) chloride (CrCl₃) or chromium(III) nitrate (Cr(NO₃)₃) as precursors. wikipedia.orgtdl.org In this method, a solution of the chromium salt is treated with a fluoride source, such as an alkali fluoride, to precipitate the desired chromium(III) fluoride hydrate (B1144303). chemicalbook.com
For instance, the violet hexaaquochromium(III) fluoride, [Cr(H₂O)₆]F₃, and its trihydrate can be obtained from solutions of hexaaquochromium(III) salts and alkali fluorides. chemicalbook.com The low reactivity of the chromium(III) ion can sometimes present a challenge, but this can be overcome by reducing a small amount of Cr(III) to Cr(II), which is more reactive and can facilitate the reaction. wikipedia.org
Targeted Synthesis of Specific Hydration States (e.g., Trihydrate, Pentahydrate, Nonahydrate)
Chromium(III) fluoride can form several hydrates, with the number of water molecules in the crystal structure varying. chemicalbook.comontosight.ai The most common hydrates are the trihydrate and the hexahydrate. The nonahydrate is also known to exist. chemicalbook.com
The synthesis of a specific hydration state can be targeted by controlling the reaction conditions, such as temperature and the concentration of reactants. For example, the trihydrate often appears as green hexagonal crystals, while the hexahydrate can be violet. chemicalbook.com The industrial product is often a mixture with a composition approximating CrF₃·3.5H₂O. chemicalbook.com
Formation of Anhydrous Chromium(III) Fluoride from Hydrated Precursors
Anhydrous chromium(III) fluoride can be prepared from its hydrated forms through dehydration. This process typically involves heating the hydrated salt. tdl.org For example, heating chromium(III) chloride hexahydrate is a known method for dehydration, though care must be taken to avoid the formation of chromium oxides. chemspider.com Another method involves the use of thionyl chloride to dehydrate the hexahydrate. wikipedia.org
The anhydrous form can also be produced directly through reactions such as the treatment of chromic chloride with hydrogen fluoride or the thermal decomposition of ammonium (B1175870) hexafluorochromate(III). wikipedia.org
Controlled Crystallization Techniques for Chromium(III) Fluoride Hydrates
The physical properties and applications of chromium(III) fluoride hydrates can be influenced by their crystal structure. Controlled crystallization techniques are employed to obtain crystals with desired characteristics. The process of crystallization from an aqueous solution of chromium(III) fluoride hydrate is a key step in many synthetic routes. chemicalbook.com Slow crystallization is often preferred to obtain well-defined crystals.
Advanced Synthetic Strategies for Novel Chromium(III)-Fluoride Architectures
Recent research has explored more advanced methods to synthesize chromium(III) fluoride materials with novel structures and properties, particularly for applications in catalysis. One such strategy involves the reaction of hydrated hydrazinium (B103819) fluorochromate(III) with fluorine in an anhydrous hydrogen fluoride medium to produce amorphous CrF₃-based materials with exceptionally high surface areas. researchgate.netlookchem.com Another innovative approach involves creating porous chromium fluoride catalysts by using a siliceous material as a template, which is then removed by reaction with anhydrous hydrogen fluoride. researchgate.net These methods aim to create materials with enhanced catalytic activity and stability. researchgate.net
Template-Directed Synthesis of Polymetallic Chromium(III) Fluoride Rings
The formation of polymetallic chromium(III) fluoride rings is often guided by the presence of a templating agent, which directs the assembly of the ring structure. These templates are typically cations that reside within the cavity of the forming ring, interacting with the fluoride ligands through hydrogen bonds. Alkylammonium or imidazolium (B1220033) cations are commonly employed as templates in these syntheses. nih.govrsc.org
The synthesis generally involves the reaction of a chromium(III) fluoride hydrate, a metal carbonate (in the case of heterometallic rings), and a carboxylic acid, in the presence of a saturated amine or imidazole (B134444) which becomes protonated to act as the template. nih.gov The reaction is typically carried out at elevated temperatures, in the range of 140–160 °C. nih.gov The choice of the template is a critical factor that can influence the size and shape of the resulting ring structure, leading to the formation of octa-, nona-, deca-, dodeca-, and tetradeca-metallic rings. nih.govrsc.org
A common byproduct in these reactions is the homometallic ring [CrF(O₂CᵗBu)₂]. nih.gov The desired heterometallic ring products are often separated from this byproduct through crystallization and extraction techniques using solvent mixtures such as THF/MeCN, Et₂O/MeCN, or toluene/MeCN. nih.gov The resulting crystalline products can then be characterized by single-crystal X-ray diffraction to determine their precise structure. nih.govrsc.org
The template cations are held within the ring's cavity by N–H⋯F hydrogen bonds. nih.gov For instance, in a decametallic ring synthesized with a tertiary amine, two cations were found to be bound to the ring by two N–H⋯F hydrogen bonds with a bond length of 2.66 Å. nih.gov In some cases, π-stacking interactions between the template cations can also be observed. nih.gov
Table 1: Examples of Templates in the Synthesis of Heterometallic Chromium(III) Fluoride Rings
| Template | Resulting Ring Structure | Reference |
|---|---|---|
| Alkylammonium Cations | Octa-, nona-, deca-, dodeca-, and tetradeca-metallic rings | nih.govrsc.org |
| Imidazolium Cations | Octa-, nona-, deca-, dodeca-, and tetradeca-metallic rings | nih.govrsc.org |
| N-methyldicyclohexylamine (Cy₂NMe) | Oval-shaped 10-membered ring | nih.gov |
Solvothermal Synthesis Approaches for Chromium(III) Fluoride Complexes
Solvothermal synthesis is another powerful technique for the preparation of chromium(III) fluoride complexes. This method involves heating the reactants in a solvent within a sealed vessel, such as a Teflon-lined stainless-steel autoclave, to a temperature above the solvent's boiling point. The increased pressure and temperature facilitate the dissolution of reactants and the crystallization of the desired product.
The solvothermal method allows for the formation of complex, air-sensitive, or kinetically stable phases that may not be accessible through conventional solution-based synthesis at ambient pressure. The choice of solvent, temperature, and reaction time are critical parameters that can be tuned to control the nuclearity and topology of the final chromium(III) complex.
Table 2: Reaction Parameters for the Solvothermal Synthesis of a [Cr₇S₈(en)₈Cl₂]Cl₃ ⋅ 2H₂O Cluster
| Parameter | Value | Reference |
|---|---|---|
| Chromium Precursor | CrCl₃ ⋅ 6H₂O | nih.gov |
| Sulfur Source | Dimethyl sulfoxide (B87167) (DMSO) | nih.gov |
| Solvent | Ethylenediamine (B42938) (en) | nih.gov |
| Temperature | 200 °C | nih.gov |
| Reaction Time | 3–5 days | nih.gov |
| Vessel | Teflon-lined stainless-steel autoclave | nih.gov |
Structural Characterization and Crystallographic Analysis of Chromium Iii Fluoride Hydrates
Determination of Crystal Systems and Space Groups
The crystal system and space group are fundamental properties that describe the symmetry of a crystal. For chromium(III) fluoride (B91410) hydrates, different hydration levels lead to different crystal structures.
As the degree of hydration changes, so can the crystal system. The pentahydrate of chromium(III) fluoride (CrF₃·5H₂O) crystallizes in the orthorhombic system, belonging to the space group Pbcn. wikipedia.orgglobalauthorid.com This demonstrates the structural diversity among the different hydrated forms of chromium(III) fluoride.
Elucidation of Chromium(III) Coordination Environments
The chemical and physical properties of chromium(III) fluoride hydrates are largely determined by the coordination environment of the chromium(III) ion.
Consistent across almost all chromium(III) compounds is the octahedral coordination of the chromium center. wikipedia.orgresearchgate.net In the case of hydrated chromium(III) fluorides, the Cr³⁺ ion is surrounded by six ligands, which can be a combination of fluoride ions and water molecules, arranged in an octahedral geometry. wikipedia.orgglobalauthorid.comdocbrown.info This coordination results in a stable electronic configuration for the Cr³⁺ ion. learncbse.inyoutube.com
For example, different hydrates can have varying numbers of water molecules directly bonded to the chromium ion versus being present as water of crystallization within the lattice. libretexts.orgfuncmater.com These isomers can exhibit different colors; for instance, [Cr(H₂O)₆]F₃ is violet, while hydrates with fewer coordinated water molecules are typically green. wikipedia.orgfuncmater.com The compound CrF₃·3.5H₂O is an example of an industrial product with a non-stoichiometric amount of water. chemicalbook.com
The existence of these isomers, such as [Cr(H₂O)₆]F₃, [CrF(H₂O)₅]F₂·H₂O, and [CrF₂(H₂O)₄]F·2H₂O, is analogous to the well-known hydration isomers of chromium(III) chloride. libretexts.orgdoubtnut.com The exact isomer present in a sample can be influenced by the synthesis and crystallization conditions.
Table 1: Crystallographic Data for Selected Chromium(III) Fluoride Hydrates
| Compound | Crystal System | Space Group |
| Anhydrous CrF₃ | Rhombohedral | R-3c |
| CrF₃·3H₂O | Rhombohedral | R-3m |
| CrF₃·5H₂O | Orthorhombic | Pbcn |
While a coordination number of six is overwhelmingly common for chromium(III), forming an octahedral geometry, the possibility of other coordination numbers is a subject of scientific inquiry. vaia.comstackexchange.com However, for chromium(III) fluoride hydrates, the existing literature consistently points to a six-coordinate chromium center. Research into complexes with different ligands has shown that the nature of the ligand can influence the coordination geometry, but for simple hydrates like chromium(III) fluoride tetrahydrate, the octahedral arrangement is the most stable and observed structure. nih.gov
Analysis of Intermolecular Interactions, Including Hydrogen Bonding Networks
The crystal structure of chromium(III) fluoride tetrahydrate is significantly influenced by a complex network of intermolecular interactions, with hydrogen bonding playing a dominant role. In hydrated crystalline solids, water molecules and fluoride ions are excellent candidates for forming strong hydrogen bonds. The water molecules act as hydrogen bond donors, while the oxygen atoms of neighboring water molecules and the fluoride ions serve as hydrogen bond acceptors.
O-H···F bonds: These are formed between the hydrogen atoms of the coordinated or lattice water molecules and the fluoride ions. Fluoride is a highly electronegative atom, making it a strong hydrogen bond acceptor.
O-H···O bonds: These interactions occur between the hydrogen atoms of water molecules and the oxygen atoms of adjacent water molecules.
The geometry of these hydrogen bonds, including the donor-acceptor distances and the angles, dictates the packing of the molecules in the crystal. While specific experimental data on the hydrogen bonding network in the tetrahydrate is not extensively detailed in the available literature, studies on other hydrated transition metal fluorides reveal the ubiquity and importance of such interactions. scholarsportal.info The analysis of these networks is fundamental to understanding the stability and properties of the compound.
High-Resolution Single Crystal X-ray Diffraction Studies
A complete SC-XRD study on the tetrahydrate would precisely define its crystal system, space group, and the asymmetric unit's atomic coordinates. This data is essential for constructing a detailed model of the crystal structure, including the coordination environment of the chromium ion and the hydrogen bonding network.
Table 1: Representative Crystallographic Data Determined by SC-XRD (Note: This table is illustrative of the data obtained from an SC-XRD experiment; specific values for Chromium(III) fluoride tetrahydrate are not available in the cited sources.)
| Parameter | Description | Example Value |
| Crystal System | The crystal system describes the symmetry of the unit cell. | Monoclinic |
| Space Group | The space group provides a complete description of the symmetry of the crystal. | P2₁/c |
| a (Å) | Unit cell dimension along the a-axis. | 5.678 |
| b (Å) | Unit cell dimension along the b-axis. | 8.912 |
| c (Å) | Unit cell dimension along the c-axis. | 7.432 |
| α (°) | Unit cell angle between b and c axes. | 90 |
| β (°) | Unit cell angle between a and c axes. | 109.5 |
| γ (°) | Unit cell angle between a and b axes. | 90 |
| Volume (ų) | The volume of the unit cell. | 354.1 |
| Z | The number of formula units per unit cell. | 4 |
Spectroscopic Probes of Electronic Structure and Bonding in Chromium Iii Fluoride Systems
Vibrational Spectroscopy (FTIR, Raman) for Ligand Characterization and Molecular Vibrations
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for identifying the ligands coordinated to the chromium(III) ion and probing the nature of the bonds within the complex. In chromium(III) fluoride (B91410) tetrahydrate, these methods can distinguish between coordinated water molecules and fluoride ions.
In situ Raman spectroscopy has been effectively used to study changes in different chromium oxide species, including Cr(III), in various environments. researchgate.net For instance, studies on related chromium fluoride systems in molten salts have utilized Raman spectroscopy to identify the formation of complex ions like [CrCl₆]³⁻ and mixed-ligand species such as [CrCl₆-ₓFₓ]³⁻. researchgate.net The appearance of new peaks in the Raman spectra provides direct evidence for the coordination of fluoride ions to the chromium center. researchgate.net The vibrational frequencies observed are sensitive to the coordination environment and the nature of the chromium-ligand bonds. For example, the stretching vibrations of Cr-F and Cr-O bonds will appear at distinct frequencies, allowing for their characterization.
While specific FTIR and Raman data for CrF₃·4H₂O is not abundant in the readily available literature, data for related compounds provides a basis for what to expect. For instance, the Raman spectrum of liquid chromyl fluoride (CrO₂F₂) shows a strong band for the symmetric Cr-F stretching vibration at 708 cm⁻¹, which shifts upon solidification, indicating changes in the coordination environment. researchgate.net Similarly, studies on zirconium(IV) fluoride complexes have demonstrated the utility of Raman spectroscopy in identifying coordination numbers in molten fluoride salts. acs.org For chromium(III) fluoride tetrahydrate, one would anticipate observing vibrational modes corresponding to Cr-F stretching, Cr-OH₂ stretching, and various bending modes of the coordinated water molecules.
Table 1: Representative Vibrational Frequencies for Related Chromium and Fluoride Compounds
| Compound/System | Vibrational Mode | Frequency (cm⁻¹) | Technique | Reference |
| CrO₂F₂ (liquid) | Symmetric Cr-F stretch | 708 | Raman | researchgate.net |
| CrO₂F₂ (liquid) | 1005 | Raman | uni-lj.si | |
| CrO₂F₂ (liquid) | 717 | Raman | uni-lj.si | |
| CrO₂F₂ (liquid) | 406 | Raman | uni-lj.si | |
| LiCl-KCl-CrF₃ melt | Formation of CrCl₆-ₓFₓ³⁻ | New spectral peaks | Raman | researchgate.net |
Electronic Spectroscopy (UV-Visible) for d-d Transitions and Ligand Field Analysis
Electronic spectroscopy, specifically in the ultraviolet-visible (UV-Vis) region, provides crucial information about the electronic structure of the chromium(III) ion within the complex. The color of chromium(III) compounds arises from electronic transitions between the d-orbitals, which are split in energy by the surrounding ligands—a phenomenon explained by ligand field theory. umass.edursc.org
For a Cr(III) ion, which has a d³ electron configuration, in an octahedral or pseudo-octahedral environment like that expected in chromium(III) fluoride tetrahydrate, the d-orbitals split into a lower energy t₂g set and a higher energy e_g set. umass.edubyjus.com The absorption of light promotes an electron from the t₂g to the e_g level, resulting in characteristic absorption bands in the UV-Vis spectrum. rsc.orgbyjus.com These are known as d-d transitions. byjus.com
The energy of these transitions, and thus the color of the complex, is determined by the magnitude of the splitting, denoted as Δo (or 10Dq), which is influenced by the nature of the ligands. umass.edunumberanalytics.com Ligands are arranged in the spectrochemical series based on their ability to cause this splitting. umass.edu Fluoride is considered a weak-field ligand, leading to a smaller Δo compared to stronger field ligands like cyanide. rsc.org
In the UV-Vis spectrum of a typical octahedral Cr(III) complex, two main spin-allowed d-d transitions are observed: ⁴A₂g → ⁴T₂g and ⁴A₂g → ⁴T₁g. researchgate.net The energy of the lowest energy transition, ⁴A₂g → ⁴T₂g, directly corresponds to the value of 10Dq. lacc-terryb.com For chromium(III) chloride hexahydrate in aqueous solution, absorption bands are observed around 430 nm and 630 nm. researchgate.net Given that fluoride is a weaker field ligand than water, the absorption bands for chromium(III) fluoride tetrahydrate are expected to be at longer wavelengths (lower energy).
Table 2: Typical UV-Vis Absorption Bands for Cr(III) Complexes
| Complex | Transition | Wavelength (nm) | Reference |
| [Cr(H₂O)₆]³⁺ (in aqueous CrCl₃·6H₂O) | ⁴A₂g → ⁴T₂g | ~630 | researchgate.net |
| [Cr(H₂O)₆]³⁺ (in aqueous CrCl₃·6H₂O) | ⁴A₂g → ⁴T₁g | ~430 | researchgate.net |
X-ray Absorption Spectroscopy (XAS) for Local Atomic and Electronic Structure
X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides detailed information about the local atomic and electronic structure around a specific atom. XAS is divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).
For chromium(III) fluoride tetrahydrate, XAS at the chromium K-edge can reveal the oxidation state of the chromium, which is expected to be +3. The pre-edge features in the XANES spectrum are particularly sensitive to the coordination geometry and symmetry around the chromium ion. The shape and intensity of these features can help to confirm the pseudo-octahedral environment provided by the fluoride and water ligands.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Spin States and Zero-Field Splitting Parameters
Electron Paramagnetic Resonance (EPR) spectroscopy is a highly sensitive technique for studying species with unpaired electrons, such as the Cr(III) ion (a d³ system with S=3/2). nih.gov EPR provides detailed information about the electronic spin state and the local environment of the paramagnetic center. nih.gov
The EPR spectrum of a Cr(III) complex is characterized by its g-values and the zero-field splitting (ZFS) parameters, D and E. cardiff.ac.ukacs.org The ZFS arises from the interaction of the electron spin with the electric field created by the ligands, which lifts the degeneracy of the spin states even in the absence of an external magnetic field. nih.govnih.gov The magnitude of the ZFS parameters is sensitive to the symmetry and nature of the coordination sphere. acs.org
For a Cr(III) ion in a perfectly octahedral environment, the ZFS would be zero. However, in chromium(III) fluoride tetrahydrate, the presence of two different types of ligands (fluoride and water) leads to a lower symmetry (distorted octahedron), resulting in a non-zero ZFS. The analysis of the EPR spectrum can therefore provide insights into the extent of this distortion. Studies on various Cr(III) complexes have shown that the ZFS parameter, D, can be correlated with the covalency of the metal-ligand bonds. cardiff.ac.uk For instance, more covalent Cr-N bonds have been associated with lower D-values. cardiff.ac.uk
Table 3: Representative EPR Parameters for Cr(III) Complexes
| Complex System | Spin Hamiltonian Parameter | Value | Reference |
| Cr(III) tris-diamine complexes | g-values | Anisotropic | nih.gov |
| Cr(III) polypyridyl series | D-value | ~0.4 cm⁻¹ | cardiff.ac.uk |
| Cr(III) BPI series | D-value | ~0.1 cm⁻¹ | cardiff.ac.uk |
Mass Spectrometric Techniques for Complex Integrity and Stoichiometry
Mass spectrometry (MS) is a fundamental analytical technique used to determine the mass-to-charge ratio of ions, thereby providing information about the molecular weight and stoichiometry of a compound. For coordination complexes like chromium(III) fluoride tetrahydrate, soft ionization techniques such as Electrospray Ionization (ESI-MS) are particularly useful.
ESI-MS allows for the gentle transfer of ions from solution into the gas phase, often preserving the integrity of the coordination complex. Analysis of the resulting mass spectrum can confirm the presence of the [CrF₂(H₂O)₄]⁺ cation or other related species, depending on the specific formulation and solution conditions. The isotopic pattern of chromium can further aid in the identification of chromium-containing species. While a specific mass spectrum for chromium(III) fluoride tetrahydrate is not detailed in the provided search results, the technique's utility in confirming the stoichiometry of inorganic complexes is well-established. For instance, mass spectrometric studies of chromyl fluoride (CrO₂F₂) have been reported, demonstrating the application of this technique to chromium-fluorine compounds. osti.gov
Correlation of Spectroscopic Data with Derived Structural Parameters
The true power of spectroscopic analysis lies in the correlation of data from different techniques to build a comprehensive picture of the structure and bonding in chromium(III) fluoride tetrahydrate.
The information from vibrational spectroscopy (FTIR and Raman) identifies the types of ligands (fluoride and water) and provides an initial assessment of the Cr-F and Cr-O bond strengths. Electronic spectroscopy (UV-Vis) then quantifies the ligand field splitting energy (10Dq), which is a direct measure of the interaction between the chromium d-orbitals and the ligands. This value can be correlated with the positions of the fluoride and water ligands in the spectrochemical series.
X-ray Absorption Spectroscopy (XAS) can provide precise Cr-F and Cr-O bond lengths. These structural parameters can then be related to the vibrational frequencies observed in FTIR and Raman spectra, as bond strength influences both bond length and vibrational frequency.
Finally, Electron Paramagnetic Resonance (EPR) spectroscopy offers a sensitive probe of the symmetry of the coordination environment through the zero-field splitting parameters. A larger ZFS parameter would indicate a greater distortion from a perfect octahedral geometry, which can be correlated with the presence of two different types of ligands and potentially with specific bond length and angle distortions determined by XAS. The covalency of the metal-ligand bonds, which can be inferred from the nephelauxetic effect observed in electronic spectra, can also be related to the EPR parameters. cardiff.ac.uk By integrating the findings from these diverse spectroscopic methods, a detailed and self-consistent model of the electronic structure and bonding in chromium(III) fluoride tetrahydrate can be developed.
Theoretical and Computational Chemistry Studies of Chromium Iii Fluoride Tetrahydrate
Quantum Chemical Calculations (e.g., Density Functional Theory) for Geometric and Electronic Structure Determination
Quantum chemical calculations are fundamental to determining the geometric and electronic properties of transition metal complexes like Chromium(III) fluoride (B91410) tetrahydrate. The electronic configuration of the Chromium(III) ion is [Ar] 3d³, a key factor that dictates its bonding and magnetic properties. byjus.com
Studies on related chromium fluoride systems using sophisticated ab initio methods, such as the complete active space self-consistent field (CASSCF) and second-order perturbation theory (CASPT2), have been performed on CrF₆ⁿ⁻ clusters. researchgate.net These calculations provide a deep understanding of the electronic structure. For instance, a topological analysis of the charge density in these clusters indicates a primarily ionic bond between chromium and fluorine, though covalent contributions increase as the negative charge on the cluster decreases. researchgate.net This suggests that in the complex cation of Chromium(III) fluoride tetrahydrate, likely [Cr(H₂O)₄F₂]⁺, the Cr-F bond possesses significant ionic character.
Ab initio molecular dynamics simulations of Cr³⁺ in molten fluoride salts further illuminate the local coordination environment. escholarship.org These simulations show that Cr³⁺ is coordinated by a variable number of fluoride ions, and these coordination geometries are largely independent of the bulk solvent structure. escholarship.org This highlights the strength and specificity of the local Cr³⁺-F⁻ interaction.
Density Functional Theory (DFT) is another widely used method for investigating chromium complexes. While studies on elemental chromium have focused on its magnetic ground state aps.org, and research on other Cr(IV) complexes has explored their potential as molecular qubits nih.gov, the principles are applicable to Cr(III) fluoride hydrates. DFT calculations can optimize the molecular geometry, providing theoretical values for bond lengths and angles within the coordination sphere.
Table 1: Computational Methods for Electronic Structure Analysis
| Method | Application | Insights Gained |
|---|---|---|
| Density Functional Theory (DFT) | Geometry optimization, electronic ground state properties. | Bond lengths, bond angles, charge distribution. |
| Ab initio methods (CASSCF, CASPT2) | High-accuracy electronic structure and excited states. | Nature of chemical bonding (ionic/covalent), ligand field strength. researchgate.net |
Mechanistic Studies of Ligand Exchange and Reaction Pathways
The mechanisms of reactions involving Chromium(III) complexes are a central theme in inorganic chemistry. Ligand substitution reactions for octahedral complexes, such as the aquated form of Cr³⁺, can proceed through several pathways, broadly classified as dissociative (D), associative (A), or interchange (I) mechanisms. The interchange mechanism is further divided into associative (Iₐ) or dissociative (Iₑ) pathways, depending on the degree of bond-making with the incoming ligand versus bond-breaking with the outgoing ligand in the transition state.
Chromium(III) complexes are characteristically substitution-inert. This low reactivity is explained by Ligand Field Theory. The d³ electronic configuration of Cr³⁺ in an octahedral environment results in a high Ligand Field Stabilization Energy (LFSE) because the three d-electrons occupy the lower-energy t₂g orbitals. Any distortion from this geometry to form a transition state, such as a five-coordinate square pyramid or a seven-coordinate pentagonal bipyramid, leads to a significant loss of LFSE, resulting in a high activation energy for substitution.
In aqueous solutions, the hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺, can undergo ligand exchange where water molecules are replaced by other ions present in the solution, such as fluoride or chloride. chemicalbook.com For example, the reaction with chloride ions can form the green tetraaquadichlorochromium(III) ion, [Cr(H₂O)₄Cl₂]⁺. chemicalbook.com A similar substitution occurs with fluoride ions to form the various aquo-fluoro-chromium(III) complexes that are precursors to or components of Chromium(III) fluoride tetrahydrate. Studies of the reaction between Cr(III) and periodate (B1199274) have suggested that the hydrolyzed species, [Cr(H₂O)₅(OH)]²⁺, can be a key reactive intermediate in aqueous pathways. byjus.com
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational chemistry allows for the prediction of spectroscopic parameters, which can then be compared with experimental data to validate both the theoretical models and the interpretation of the spectra.
UV-Vis Spectra: The electronic transitions that give rise to the color of transition metal complexes can be modeled using Time-Dependent Density Functional Theory (TD-DFT). researchgate.netnih.gov This method calculates the excitation energies and oscillator strengths, which correspond to the positions and intensities of absorption bands in a UV-Vis spectrum. For example, TD-DFT has been successfully used to simulate the UV-Vis spectrum of a Cr³⁺-glucose complex, showing significant absorption that aligns with experimental observations. researchgate.net While specific TD-DFT studies for Chromium(III) fluoride tetrahydrate are not prominent in the literature, calculations on related CrF₆ⁿ⁻ clusters have been used to determine excitation energies, providing a theoretical basis for their electronic spectra. researchgate.net
Infrared (IR) Spectra: The vibrational frequencies of a molecule can be predicted using DFT calculations. These predicted frequencies and their intensities can be used to generate a theoretical IR spectrum. acs.orgnih.gov Such predictions are invaluable for assigning the vibrational modes observed in experimental spectra, such as those obtained by Fourier-Transform Infrared (FTIR) spectroscopy. researchgate.net For a compound like Chromium(III) fluoride tetrahydrate, theoretical spectra would help assign peaks corresponding to Cr-F stretching, Cr-O stretching (from coordinated water), and the various bending and stretching modes of the water molecules. While experimental IR spectra for hydrated chromium fluoride are available spectrabase.com, a direct published comparison with a high-level theoretical spectrum for the tetrahydrate is not readily found.
Table 2: Theoretical Prediction of Spectroscopic Parameters
| Spectroscopy Type | Computational Method | Predicted Parameters | Relevance to CrF₃·4H₂O |
|---|---|---|---|
| UV-Visible | Time-Dependent DFT (TD-DFT) | Excitation energies (λₘₐₓ), oscillator strengths. | Predicts color and electronic transitions of the Cr(III) center. researchgate.net |
Molecular Modeling of Intermolecular Interactions and Crystal Packing
The crystal structure of anhydrous CrF₃ is rhombohedral, featuring octahedral Cr³⁺ centers with fluoride ligands bridging to adjacent metal ions. wikipedia.org In the hydrated forms, some fluoride ligands are replaced by water molecules in the primary coordination sphere, and additional water molecules may be present as water of hydration in the crystal lattice. wikipedia.org
The primary intermolecular forces at play in the crystal lattice of Chromium(III) fluoride tetrahydrate would be:
Ion-Ion Interactions: Strong electrostatic forces between the cationic chromium complex (e.g., [Cr(H₂O)₄F₂]⁺) and the fluoride counter-ions (F⁻).
Ion-Dipole Interactions: Strong attractions between the Cr³⁺ ion and the lone pairs of the oxygen atoms in the coordinated water molecules.
Hydrogen Bonding: An extensive network of hydrogen bonds is expected. This would involve the coordinated water molecules acting as hydrogen bond donors to the fluoride counter-ions and to the oxygen atoms of adjacent water molecules (both coordinated and lattice water).
Coordination Chemistry of Chromium Iii Fluoride Complexes
Ligand Substitution Kinetics and Mechanisms of Chromium(III) Fluoride (B91410) Complexes
Ligand substitution reactions in octahedral chromium(III) complexes, including those containing fluoride, are characteristically slow. libretexts.orgslideshare.net This inertness is attributed to the high crystal field stabilization energy (CFSE) of the d³ electron configuration of Cr(III) in an octahedral environment. libretexts.org The mechanisms for these substitution reactions can be broadly categorized as dissociative (D), associative (A), or interchange (I). libretexts.orgresearchgate.net
Dissociative (D) Mechanism: This mechanism involves the initial breaking of a metal-ligand bond to form a five-coordinate intermediate, which is the rate-determining step. The incoming ligand then coordinates to this intermediate. libretexts.orgdalalinstitute.com The rate of a dissociative mechanism is primarily dependent on the concentration of the initial complex. dalalinstitute.com
Associative (A) Mechanism: In this pathway, the incoming ligand first binds to the metal center, forming a seven-coordinate intermediate. Subsequently, the leaving group detaches. fiveable.me
Interchange (I) Mechanism: This is a concerted process where the incoming ligand enters the coordination sphere as the leaving group departs, without the formation of a distinct intermediate. libretexts.org The interchange mechanism can have associative (Ia) or dissociative (Id) character, depending on the degree of bond formation with the incoming ligand and bond breaking with the leaving group in the transition state. libretexts.org
Formation of Fluoroacidobis(ethylenediamine)chromium(III) Complexes
A series of monofluoro complexes of chromium(III) with the general formula [Cr(en)₂FX]ⁿ⁺ (where 'en' is ethylenediamine) have been synthesized and characterized. acs.orgacs.org In these complexes, the 'X' group can be another fluoride ion (F⁻) or other ligands such as chloride (Cl⁻), bromide (Br⁻), iodide (I⁻), thiocyanate (B1210189) (NCS⁻), or the nitrito group (ONO⁻). acs.org
The synthesis of these complexes often involves the reaction of a starting chromium(III) ethylenediamine (B42938) complex with a source of fluoride ions. For example, tris(ethylenediamine)chromium(III) sulfate (B86663) can be synthesized by heating anhydrous chromium(III) sulfate with anhydrous ethylenediamine. sciencemadness.org This product can then be converted to the corresponding chloride salt by dissolving it in concentrated hydrochloric acid. sciencemadness.org Subsequent controlled heating of the tris(ethylenediamine)chromium(III) chloride can lead to the expulsion of one ethylenediamine ligand and the coordination of two chloride ions, forming cis-dichlorobis(ethylenediamine)chromium(III) chloride. sciencemadness.org
The stereochemistry of the resulting [Cr(en)₂FX]ⁿ⁺ complexes, specifically the arrangement of the fluoride and 'X' ligands, has been investigated using ultraviolet-visible (UV-Vis) spectroscopy. acs.org It has been observed that when 'X' is Cl⁻, Br⁻, I⁻, or NCS⁻, the F⁻ and X⁻ ligands tend to adopt a cis arrangement. Conversely, when 'X' is ONO⁻ or another F⁻, a trans arrangement appears to be favored. acs.org
Polymetallic Chromium(III)-Fluoride Clusters and Rings
The ability of fluoride ions to act as bridging ligands has been exploited in the synthesis of polymetallic chromium(III) clusters and rings. These structures are of significant interest due to their unique magnetic properties.
Synthesis and Structural Features of Homometallic Octanuclear Chromium(III) Rings
A notable example of a homometallic chromium(III)-fluoride cluster is the octanuclear ring complex, often abbreviated as {Cr₈}. ichem.mdresearchgate.netichem.md The classic {Cr₈} ring has the formula [CrF(O₂CR)₂]₈, where R represents a carboxylate group. ichem.mdresearchgate.net
The synthesis of these rings can be achieved through several routes:
Direct Synthesis: This involves reacting hydrated chromium(III) fluorides with a carboxylic acid. For example, the reaction of hydrated chromium fluoride with pivalic acid in DMF at elevated temperatures yields [CrF(O₂CtBu)₂]₈. ichem.md Similarly, reacting hydrated chromium(III) fluorides with propionic acid produces [CrF(O₂CEt)₂]₈. ichem.mdresearchgate.netichem.md
Precursor Substitution: An existing {Cr₈} ring can be used as a precursor, and the carboxylate ligands can be substituted with a different incoming carboxylate. This method has been used to synthesize [CrF(O₂CCCl₃)₂]₈ and [CrF(O₂CC₆F₅)₂]₈ from [CrF(O₂CEt)₂]₈. ichem.mdresearchgate.netichem.md
Templated Synthesis: The use of a templating agent can lead to the formation of chiral rings. For instance, N-ethyl-D-glucamine has been used as a template to produce the chiral ring [Cr₈F₄(Etglu)(O₂CtBu)₁₅]. ichem.mdresearchgate.netichem.md
In these octanuclear rings, each internal edge of the ring is bridged by a fluoride ion, while the external edges are bridged by carboxylate ligands. ichem.md A related octanuclear chromium(III) complex, [Cr₈(OH)₁₂(OAc)₁₂], has also been synthesized by refluxing an aqueous solution of basic chromium acetate. nih.govcapes.gov.br In this structure, the eight Cr(III) ions are bridged by both hydroxo and acetato ligands. nih.govcapes.gov.br
Exploration of Heterometallic Chromium(III)-Fluoride Systems
The synthetic strategies developed for homometallic chromium(III)-fluoride rings have been extended to create heterometallic systems. The formation of [Me₂NH₂]⁺ ions from the decomposition of DMF under acidic conditions can lead to the formation of heterometallic rings with the general formula [Me₂NH₂][Cr₇MF₈(O₂CtBu)₁₆], where M is a different metal ion. ichem.md The use of metal fluorides as starting materials has also proven effective in the synthesis of other polymetallic clusters, including those of manganese. nih.govufl.edunih.gov
Stereochemical Aspects and Isomerism in Chromium(III) Fluoride Coordination Compounds
Coordination compounds of chromium(III) fluoride can exhibit various forms of isomerism, which arise from different spatial arrangements of the ligands around the central chromium ion. geeksforgeeks.orglearncbse.in
Geometric Isomerism: In octahedral complexes with the general formula MA₂B₄, such as some chromium(III) fluoride complexes, cis and trans isomers are possible. geeksforgeeks.org In the cis isomer, the two 'A' ligands are adjacent to each other (at a 90° angle), while in the trans isomer, they are opposite each other (at a 180° angle). Square planar complexes of the type MX₂L₂ can also exhibit cis and trans isomerism. geeksforgeeks.org
Optical Isomerism: Octahedral complexes, particularly those containing bidentate ligands, can be chiral and exhibit optical isomerism. geeksforgeeks.orgslideshare.netslideshare.net This means they can exist as a pair of non-superimposable mirror images, known as enantiomers. These enantiomers rotate the plane of polarized light in opposite directions and are designated as dextrorotatory (d) and levorotatory (l). slideshare.netslideshare.net
Solvate (Hydrate) Isomerism: This type of isomerism occurs when a solvent molecule, such as water, can act as either a ligand directly bonded to the chromium ion or as a molecule of crystallization within the crystal lattice. geeksforgeeks.org For example, [Cr(H₂O)₆]Cl₃ (violet) and [CrCl(H₂O)₅]Cl₂·H₂O (grey-green) are hydrate (B1144303) isomers. geeksforgeeks.orgfiveable.me
Coordination Isomerism: This form of isomerism can occur in compounds containing both a cationic and an anionic complex, where there is an exchange of ligands between the two coordination spheres. An example is the pair [Co(NH₃)₆][Cr(C₂O₄)₃] and [Cr(NH₃)₆][Co(C₂O₄)₃]. geeksforgeeks.org
The specific geometry and hybridization of chromium(III) in its fluoride complexes influence the observed isomerism. For instance, in the [CrF₆]³⁻ complex, the chromium atom is considered to be d²sp³ hybridized, leading to an octahedral geometry. testbook.com
Influence of Solvent and pH on Chromium(III) Coordination Equilibrium
The coordination environment of chromium(III) in aqueous solution is significantly influenced by the solvent and pH. In aqueous solutions, chromium(III) exists as the hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺. fiveable.mewikipedia.orgchemicalbook.com This complex is acidic due to the polarization of the coordinated water molecules, which can undergo deprotonation. youtube.com
The pH of the solution plays a crucial role in the speciation of chromium(III). As the pH increases, the aqua ligands are deprotonated to form hydroxo complexes. youtube.comresearchgate.net The formation of these hydroxo species can facilitate further ligand substitution reactions. epa.gov The stability of chromium(III) complexes with various ligands is also pH-dependent. Studies with biological buffers have shown that the stability constants of the resulting chromium(III) complexes vary with pH, and the nature of the buffer molecule influences the complexation behavior. researchgate.net For example, the insertion of methylene (B1212753) groups between the amino and sulfonic groups in some buffers was found to enhance complexation with Cr(III). researchgate.net
The solvent can also play a direct role in the coordination sphere. In hydrate isomers, water molecules can be part of the inner coordination sphere or exist as lattice water. geeksforgeeks.org The solubility of chromium(III) fluoride compounds is also dependent on their hydration state; the anhydrous form is insoluble in common solvents, while the hydrated forms are soluble in water. wikipedia.orgsincerechemical.com
Advanced Research Applications in Materials Science and Catalysis
Precursors for Advanced Inorganic Materials Development
Chromium(3+);fluoride (B91410);tetrahydrate serves as a valuable precursor in the synthesis of a range of advanced inorganic materials, owing to its ability to decompose into chromium oxide upon heating. This property is particularly useful in the fabrication of chromium-based ceramics, protective coatings, and specialty glass.
Synthesis of Chromium-Based Ceramics and Protective Coatings
Chromium(3+);fluoride;tetrahydrate is a key starting material for producing chromium-based ceramics, such as chromium borides (CrB). These materials are known for their exceptional hardness, high melting points, and excellent wear resistance, making them suitable for applications in demanding environments like jet engines and as high-temperature electrical conductors. micronmetals.com While direct synthesis from the elements or borothermic reduction of chromium(III) oxide are common methods, the thermal decomposition of this compound to chromium(III) oxide provides a viable route to obtaining the necessary oxide precursor.
Furthermore, this compound is utilized in the creation of protective coatings through chemical vapor deposition (CVD) and physical vapor deposition (PVD) techniques. sputtertargets.netsamaterials.com In these processes, the chromium fluoride precursor is vaporized and then decomposes or reacts on a substrate surface to form a thin, durable, and wear-resistant film. samaterials.com These coatings are critical for enhancing the lifespan and performance of components in various industrial applications.
Application in Specialty Glass Production and Optical Deposition
In the field of specialty glass, particularly in borosilicate glass formulations, chromium compounds play a crucial role. While chromium(III) oxide is the typical additive, the use of this compound can act as both a source of chromium and a fluxing agent. researchgate.net The presence of fluoride can lower the melting point and viscosity of the glass, facilitating the manufacturing process. researchgate.net
This compound is also a significant material in the field of optical coatings. samaterials.com Through evaporation techniques like PVD, thin films of chromium fluoride can be deposited on optical components such as lenses and mirrors. sputtertargets.netsamaterials.co.uk These coatings are designed to control the transmission and reflection of light, enhancing the performance of optical systems. samaterials.com The optical properties of the resulting films, such as refractive index and extinction coefficient, are critical parameters that are influenced by the deposition conditions. kfupm.edu.sa
Catalytic Activity in Organic Transformations
The Lewis acidic nature of the chromium(III) center in this compound allows it to function as an effective catalyst in a range of organic reactions. This catalytic activity is being explored to develop more efficient and selective synthetic methodologies.
Role as Halogenation Catalyst
Chromium(III) fluoride has been identified as a catalyst in halogenation reactions, particularly in the fluorination of chlorocarbons. wikipedia.org In electrophilic aromatic halogenation, a Lewis acid catalyst is often required to activate the halogen, making it a more potent electrophile for attacking the aromatic ring. wikipedia.orglibretexts.orgmasterorganicchemistry.comlibretexts.org The chromium(III) ion in this compound can fulfill this role, facilitating the substitution of hydrogen atoms on an aromatic ring with halogen atoms.
Promotion of Friedel-Crafts Acylation and Alkylation Reactions
Friedel-Crafts reactions are fundamental processes for attaching alkyl or acyl groups to aromatic rings and typically require a strong Lewis acid catalyst. wikipedia.orglibretexts.org Chromium(III) fluoride can act as such a catalyst, promoting both the acylation and alkylation of aromatic compounds. sigmaaldrich.com In these reactions, the chromium(III) center interacts with the acyl or alkyl halide, increasing its electrophilicity and enabling the subsequent electrophilic aromatic substitution.
Catalysis in Esterification and Etherification Processes
Chromium(III) compounds have shown catalytic activity in esterification and etherification reactions. For instance, chromium(III) chloride has been effectively used in the synthesis of β-alkoxyl ketones through the addition of alcohols to α,β-unsaturated ketones. organic-chemistry.org Strong acid catalysts are often employed for the direct esterification of phenols, and Lewis acids like chromium(III) fluoride can also promote such transformations. google.com Similarly, various catalysts, including Lewis acids, are utilized in ether synthesis. organic-chemistry.org The catalytic role of this compound in these reactions is an area of ongoing research, with the potential to offer milder and more selective reaction conditions.
Investigation of Catalyst Selectivity and Turnover Frequencies
Chromium(III) fluoride and its hydrated forms have been investigated for their catalytic activity, particularly in fluorination reactions. Research into chromium-based catalysts has revealed the significant impact of the compound's composition and preparation on its catalytic performance, including selectivity and turnover frequencies.
While specific turnover frequencies for this compound are not extensively documented in publicly available literature, studies on related chromium fluoride catalysts provide valuable insights. For instance, in the gas-phase fluorination of 2-chloro-1,1,1-trifluoroethane, a catalyst derived from CrO3/Cr2O3 demonstrated that the Cr(VI) species had a significantly higher initial turnover frequency than the Cr(III) species. researchgate.net This suggests that the oxidation state of chromium is a critical factor in determining catalytic activity.
Furthermore, research on air-calcined Chromium(III) fluoride tetrahydrate has shown a remarkable twenty-fold increase in catalytic activity for the fluorination of CF3CH2Cl compared to the untreated compound. nih.gov This enhancement is attributed to the formation of chromium oxyfluoride (CrOxFy) species on the catalyst surface, which are believed to be the active sites. kit.eduacs.org The presence of these species facilitates the formation of labile fluorine, which is crucial for the fluorination reaction. nih.gov
The selectivity of chromium-based catalysts is also a key area of investigation. For example, in the fluorination of various chlorinated hydrocarbons, the addition of promoters like zinc to chromium-based catalysts has been shown to significantly improve their catalytic properties and selectivity towards desired products. materialsfutures.org Studies on chromium-doped magnesium fluoride catalysts have also demonstrated their potential in dismutation reactions, with the catalytic activity being highly correlated with the Lewis acid strength of the material. acs.org
The following table summarizes the catalytic performance of various chromium-based catalysts in fluorination and related reactions, offering a comparative perspective on their activity and selectivity.
| Catalyst System | Reaction | Temperature (°C) | Conversion (%) | Selectivity (%) | Turnover Frequency (TOF) | Reference |
| Air-calcined CrF3·4H2O | Fluorination of CF3CH2Cl | - | 20x higher activity than CrF3·4H2O | - | - | nih.gov |
| CrO3/Cr2O3 | Gas-phase fluorination of 2-chloro-1,1,1-trifluoroethane | - | Initial: 30.6 | - | 1.71x10⁻⁴ mol(HCFC-133a)mol(Cr(VI))⁻¹s⁻¹ | researchgate.net |
| La-Cr2O3(F) | Gas-phase fluorination of PCE | 300 | 90.6 | 93.7 (total to HCFC-123 + HCFC-124 + HFC-125) | - | materialsfutures.org |
| Cr/Ni/Zn | Fluorination | 390 | - | - | 1.318 mmol/h/g (activity) | materialsfutures.org |
| Cr/Co/Zn | Fluorination | 350 | - | 42.5 (to DTB) | - | materialsfutures.org |
Note: The data presented is for related chromium-based catalysts and is intended to provide insight into the potential catalytic performance of this compound.
Electrochemical Applications in Energy Storage and Conversion Systems (e.g., Batteries, Fuel Cells)
The field of energy storage is actively exploring new materials to enhance the performance of batteries and fuel cells. Metal fluorides, in general, are considered promising candidates for cathode materials in lithium-ion batteries due to their high theoretical energy densities. acs.orgresearchgate.net However, specific research and detailed electrochemical performance data for this compound in these applications are limited in the available scientific literature.
The potential of chromium fluorides in energy storage can be inferred from studies on related materials. For instance, theoretical investigations into compounds like Li3CrF6 have been conducted to understand their high-voltage capabilities as cathode materials. researchgate.net Additionally, research on chromium-doping in existing cathode materials for lithium-ion batteries has shown improvements in cyclic and rate performances. materialsfutures.orgunt.edu This suggests that the inclusion of chromium and fluorine can positively influence the electrochemical behavior of battery materials.
While direct application of this compound in fuel cells is not well-documented, chromium compounds have been studied in the context of redox flow batteries. For example, the electrochemical behavior of the Cr(III)/Cr(II) half-cell has been investigated for its role in energy storage systems. researchwithrutgers.com
The primary challenges for using metal fluorides as cathode materials include their typically low electronic conductivity and large volume changes during electrochemical cycling. eepower.com Research on other metal fluorides, such as iron trifluoride (FeF3), has focused on creating nanocomposites and employing chemical substitutions to overcome these issues and improve reversibility and cycling life. bnl.govresearchgate.net Similar strategies could potentially be applied to chromium fluoride-based materials to unlock their electrochemical potential.
Surface Modification and Corrosion Inhibition Technologies
This compound and related chromium(III) fluoride compounds have demonstrated significant utility in surface modification and as corrosion inhibitors for various metals and alloys. mdpi.com
One of the key applications is in the formulation of conversion coatings for aluminum alloys. Trivalent chromium conversion coatings (TCCs), which are considered more environmentally friendly alternatives to hexavalent chromium coatings, often contain fluoride ions. samaterials.com These coatings provide a protective layer that enhances corrosion resistance and acts as a primer for subsequent painting. researchgate.net The formation of these coatings involves the deposition of chromium and zirconium oxides and fluorides on the aluminum surface. bohrium.com
The mechanism of corrosion inhibition by chromium(III) and fluoride-containing solutions involves the formation of a passive film on the metal surface. This film acts as a barrier, preventing the underlying metal from coming into contact with corrosive agents. In the case of stainless steel, it has been shown that in the presence of fluoride ions, a protective layer containing CrF3 can form, which inhibits corrosion.
Research into amine-functionalized chromium-based metal-organic frameworks (MOFs) has also shown their potential as effective corrosion inhibitors for mild steel in acidic environments. researchgate.net These compounds adsorb onto the steel surface, creating a protective barrier against corrosion.
The following table provides an overview of the application of chromium(III)-fluoride compounds in corrosion protection.
| Application | Metal/Alloy | Key Findings | Reference |
| Trivalent Conversion Coating | Aluminum Alloys | Formation of a protective layer containing Cr(III) oxides and fluorides, enhancing corrosion resistance. | samaterials.combohrium.com |
| Corrosion Inhibition | Stainless Steel | Formation of a passive film containing CrF3 that inhibits corrosion in the presence of fluoride ions. | |
| Corrosion Inhibitor | Mild Steel | Amine-functionalized Cr(III)-MOFs show high inhibition efficiency in acidic environments through surface adsorption. | researchgate.net |
Role in Textile Mordanting and Dye Fixation Research
In the textile industry, mordants are crucial for fixing dyes to fabrics, thereby improving colorfastness to washing and light. Chromium compounds have a long history of use as mordants, particularly for wool and other protein fibers. This compound is utilized in the printing and dyeing industry for this purpose. researchgate.net
Research has shown that the choice of mordant significantly impacts the final color and lightfastness of the dyed textile. The use of chromium(III) fluoride has been investigated as an alternative to the more traditional potassium dichromate (a hexavalent chromium compound), offering a potentially less toxic option. researchwithrutgers.com It has been observed that chromium(III) compounds can produce different colors with the same dye compared to those produced with dichromate. researchwithrutgers.com
The mechanism of chrome mordanting involves the formation of a complex between the chromium ion, the dye molecule, and the fiber. researchwithrutgers.com In the case of wool, chromium(III) is bound to the carboxyl groups of the protein fibers. researchwithrutgers.com This strong coordination chemistry leads to the formation of a large, insoluble dye-mordant-fiber complex, which enhances the washfastness of the dyeing. researchwithrutgers.com
Studies comparing different mordants have found that chrome mordants, in general, result in significantly better lightfastness for natural dyes compared to mordants like alum or tin. This makes chromium-based mordants, including chromium(III) fluoride, valuable in applications where high color durability is required.
Environmental Geochemistry and Speciation Studies of Chromium Iii Fluoride
Distribution and Transformation of Chromium(III) Species in Natural Systems
The distribution of Chromium(III) in the environment is largely governed by its low solubility and strong tendency to interact with solid phases. In natural waters, the speciation of dissolved Cr(III) is highly dependent on pH. acs.org Under acidic conditions (pH < 4), the free Cr³⁺ ion may be present, but as pH increases, it undergoes hydrolysis to form various hydroxo species. acs.orgnih.gov
Key Cr(III) species in aqueous systems include:
Cr³⁺ : Predominant at very low pH.
Cr(OH)²⁺ : Forms as pH rises to between 3.8 and 6.3. nih.gov
Cr(OH)₂⁺ : Another hydroxylated species present in acidic to neutral conditions. acs.org
Cr(OH)₃⁰ : A neutral, solid precipitate that dominates in neutral to alkaline environments, significantly limiting the mobility of Cr(III). nih.govacs.orgresearchgate.net
Cr(OH)₄⁻ : Forms under highly alkaline conditions. acs.org
These transformations from free ions to precipitates are often slow, and polymeric Cr(III) species can form as stable, metastable intermediates that may persist for years. nih.gov The low solubility of Cr(OH)₃ and mixed iron-chromium hydroxides, (Cr,Fe)(OH)₃, effectively limits dissolved Cr(III) concentrations in most natural water bodies over a wide pH range. nih.govresearchgate.net Consequently, Cr(III) is predominantly found partitioned to soils, sediments, and suspended matter rather than in dissolved form in water. researchgate.net
In soil environments, the transformation of Cr(III) is influenced by redox conditions and the presence of other minerals. While Cr(III) is generally stable, oxidation to the more mobile and toxic Cr(VI) can occur, primarily mediated by manganese oxides. nih.gov However, in many soil and wetland environments rich in organic matter and reducing agents like ferrous iron, Cr(III) remains the stable form. nih.govnm.gov
Adsorption and Desorption Phenomena on Environmental Surfaces
Adsorption to environmental surfaces is a critical process that controls the mobility and bioavailability of Chromium(III). Cr(III) ions and their hydroxo complexes readily bind to various natural sorbents, including clay minerals, iron and manganese oxides, and organic matter. nih.govmdpi.com This strong affinity for solid phases contributes to its general immobility in the environment. researchgate.net
The effectiveness of adsorption is highly dependent on pH. Studies have shown that Cr(III) adsorption generally increases with increasing pH. For instance, research on chitosan-clay composite materials showed that the amount of Cr(III) adsorbed was relatively consistent and high in the pH range of 3 to 6. mdpi.com Similarly, studies using treated date seeds as an adsorbent found that adsorption capacity for Cr(III) increased significantly as the pH rose from 2.9 to 6.5. nih.gov This pH dependence is linked to the surface charge of the adsorbent and the speciation of chromium; as pH increases, adsorbent surfaces tend to become more negatively charged, enhancing the attraction of cationic Cr(III) species. nih.gov
The process of adsorption can often be described by established isotherm models, such as the Langmuir and Freundlich models, which help to quantify the adsorption capacity and affinity of the adsorbent for Cr(III). nih.govsciencepublishinggroup.com Kinetic studies indicate that the adsorption process often follows a pseudo-second-order model, suggesting that chemisorption may be the rate-limiting step. sciencepublishinggroup.com
Desorption, the release of adsorbed Cr(III) back into the solution, can occur if environmental conditions change, such as a significant decrease in pH. Studies have shown that acidic solutions can be effective in eluting Cr(III) from adsorbent materials, highlighting the potential for remobilization in acidified environments. nih.govresearchgate.net
Complexation of Chromium(III) with Natural Organic Matter (NOM) in Aqueous and Soil Environments
Chromium(III) readily forms strong complexes with natural organic matter (NOM), such as humic and fulvic acids, which are abundant in soils and natural waters. nih.govbioline.org.br This complexation is a crucial factor in the environmental speciation of Cr(III), influencing its solubility, mobility, and bioavailability. researchgate.net The interaction involves the formation of inner-sphere complexes, where the Cr(III) ion binds directly to functional groups on the NOM, primarily carboxyl and phenolic hydroxyl groups. bioline.org.brresearchgate.net
The nature of these Cr(III)-NOM complexes is heavily influenced by pH:
At low pH (< 5): Monomeric Cr(III)-NOM complexes are predominant. In these structures, a single Cr(III) ion is bound to the organic matter. nih.govresearchgate.netacs.org
At higher pH (> 5): Polynuclear complexes, such as dimers and tetramers, become dominant. These involve multiple chromium ions bridged by hydroxide (B78521) ions and bound to the NOM structure. nih.govresearchgate.netacs.org
The formation of these complexes can significantly enhance the solubility and stability of Cr(III) in soil and water environments compared to its inorganic forms. researchgate.net This increased solubility can lead to greater mobility, as the organic complexes may prevent Cr(III) from precipitating as chromium hydroxide. nih.govbioline.org.br The complexation process, however, can be slow, particularly at low pH, sometimes requiring months to reach equilibrium. nih.govresearchgate.net
Bioavailability and Environmental Mobility of Chromium(III) Fluoride (B91410) Species
The environmental mobility of species derived from chromium(III) fluoride tetrahydrate is generally low. researchgate.netepa.gov This is a direct consequence of the processes of hydrolysis, precipitation, and strong adsorption to soil and sediment particles, which sequester Cr(III) in the solid phase. nih.gov The low solubility of chromium(III) hydroxide over the pH range of most natural environments is a primary limiting factor for its mobility. researchgate.net
While generally immobile, the mobility of Cr(III) can be enhanced under specific conditions. The complexation of Cr(III) with soluble natural organic matter or other organic ligands can form stable, soluble complexes that are less prone to adsorption and precipitation, thereby increasing its transport potential in aquatic and soil systems. bioline.org.brresearchgate.net
The bioavailability of Cr(III) to organisms is also considered low. acs.org This is attributed to its low solubility and the fact that its primary uptake mechanism across cell membranes is thought to be passive diffusion, which is less efficient than the active transport systems available for other metal species. acs.org In contrast to the highly bioavailable and toxic hexavalent chromium (Cr(VI)), Cr(III) has a much weaker potential to be absorbed by organisms. researchgate.netacs.org
Environmental Transformations and Stability of Chromium(III) Fluoride
Once introduced into the environment, chromium(III) from a source like chromium(III) fluoride tetrahydrate is subject to transformations that determine its long-term stability and fate. The most significant factor governing its stability is the formation of highly insoluble precipitates. nih.gov In most neutral to alkaline environments, Cr(III) precipitates as amorphous chromium(III) hydroxide, Cr(OH)₃. researchgate.net In the presence of iron, it can also co-precipitate to form mixed Fe(III)-Cr(III) hydroxides, which exhibit even greater stability and lower solubility than Cr(OH)₃ alone. researchgate.net These solid phases are very stable and effectively immobilize chromium over long timescales. nm.gov
The primary transformation of environmental concern is the oxidation of Cr(III) to the more toxic and mobile Cr(VI). This reaction is thermodynamically possible in oxic environments. However, the only common, naturally occurring oxidant capable of rapidly converting Cr(III) to Cr(VI) is manganese (IV) oxide (MnO₂). nih.gov In the absence of manganese oxides, or in reducing environments such as waterlogged soils and wetlands rich in organic matter and ferrous iron, Cr(III) is very stable and the risk of oxidation to Cr(VI) is minimal. researchgate.netnm.gov Thermal decomposition of chromium(III) fluoride can lead to the release of hydrogen fluoride and chromium oxide. fishersci.com
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing chromium(III) fluoride tetrahydrate, and how can researchers optimize yield and purity?
- Methodological Answer : Chromium(III) fluoride tetrahydrate is typically synthesized via precipitation or hydrothermal methods. For example, the chloride tetrahydrate analog, cis-[Cr(phen)Cl]Cl·4H₂O, is prepared by controlled ligand substitution under ambient drying conditions . To optimize yield and purity, researchers should systematically vary parameters such as pH, temperature, and reactant molar ratios. Spectroscopic monitoring (e.g., UV-Vis at 558 nm) and X-ray diffraction can validate phase purity .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing chromium(III) fluoride tetrahydrate?
- Methodological Answer : Key techniques include:
- UV-Vis Spectroscopy : Identifies d-d transitions (e.g., absorption bands at 558 nm and 478 nm) to confirm Cr³⁺ coordination .
- X-ray Powder Diffraction : Distinguishes polymorphs (e.g., differentiating α and β phases via lattice parameters) .
- Elemental Analysis : Validates stoichiometry (e.g., %C, %H, %N for ligand-containing analogs) . Cross-validation of data across methods ensures structural accuracy .
Q. What methodologies are recommended for assessing the hygroscopicity and thermal stability of chromium(III) fluoride tetrahydrate?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Quantifies mass loss during dehydration (e.g., tetrahydrate → anhydrous form) under controlled heating rates .
- Dynamic Vapor Sorption (DVS) : Measures moisture uptake under varying humidity to assess hygroscopicity . Environmental chambers can simulate extreme conditions for stability testing.
Advanced Research Questions
Q. How can factorial design be applied to study the effect of synthesis parameters on chromium(III) fluoride tetrahydrate’s structural properties?
- Methodological Answer : A 2³ factorial design can test variables like temperature, pH, and reagent concentration. For example:
Q. What advanced computational methods are suitable for predicting the reactivity of chromium(III) fluoride tetrahydrate?
- Methodological Answer :
- Density Functional Theory (DFT) : Models electronic structure (e.g., ligand field splitting, redox potentials) .
- AI-Driven Simulations : Tools like COMSOL Multiphysics integrate reaction kinetics and thermodynamics for predictive synthesis pathways. AI can optimize parameters in real-time using feedback from spectral data .
Q. How should researchers address conflicting data on the thermal decomposition pathways of chromium(III) fluoride tetrahydrate?
- Methodological Answer : Contradictions may arise from differing experimental setups (e.g., heating rates, atmospheric conditions). To resolve this:
- Replication Studies : Standardize protocols (e.g., ISO guidelines for TGA).
- Meta-Analysis : Compare datasets across studies while controlling for variables like sample purity (exclusion criteria: discard studies using fluoride alone) .
- In Situ Characterization : Pair TGA with Raman spectroscopy to track intermediate phases dynamically .
Q. What theoretical frameworks guide the study of chromium(III) fluoride tetrahydrate’s electronic structure and ligand interactions?
- Methodological Answer :
- Ligand Field Theory (LFT) : Explains Cr³⁺’s octahedral coordination and spectroscopic transitions (e.g., ⁴A₂g → ⁴T₂g) .
- Molecular Orbital Theory : Predicts ligand-metal charge transfer in fluoride complexes. Researchers should align experimental design (e.g., choice of ligands, counterions) with these frameworks to ensure mechanistic clarity .
Q. How can researchers integrate digital trace data with experimental results to assess environmental impacts of chromium(III) fluoride tetrahydrate?
- Methodological Answer :
- Linked Data Systems : Combine lab-generated toxicity data (e.g., LC50 values) with environmental surveys (e.g., fluoride ion concentrations in water) .
- Ethical Frameworks : Obtain informed consent for data sharing and use machine learning to identify correlations between synthetic protocols and ecological outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
